N-(5-(chloromethyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-(chloromethyl)thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chloromethyl group at the 5-position of the thiazole ring and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(chloromethyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution . The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-(chloromethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(5-(chloromethyl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, block receptor sites, or interfere with cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloromethyl-thiazol-2-yl)-acetamide
- N-(5-methyl-thiazol-2-yl)-acetamide
- N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(5-(chloromethyl)thiazol-2-yl)acetamide is unique due to the presence of both a chloromethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H7ClN2OS |
---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
N-[5-(chloromethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
LAPWQPYYMGKHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CCl |
Origin of Product |
United States |
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